N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O/c22-21(23,24)17-7-3-2-6-16(17)20(29)25-15-9-11-28(12-10-15)19-13-14-5-1-4-8-18(14)26-27-19/h2-3,6-7,13,15H,1,4-5,8-12H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBKJNMCQZQGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a tetrahydrocinnoline moiety and a trifluoromethyl group, suggest diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic implications based on available research findings.
Structural Characteristics
The compound has the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₃O |
| Molecular Weight | 363.36 g/mol |
| IUPAC Name | This compound |
The presence of the trifluoromethyl group is noteworthy as it often enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.
Research on the specific mechanism of action for this compound is limited. However, compounds with similar structures have been shown to interact with various biological targets such as enzymes and receptors. The tetrahydrocinnoline moiety may facilitate binding to central nervous system receptors, suggesting potential neuropharmacological effects.
Therapeutic Potential
Preliminary studies indicate that related compounds exhibit significant biological activities:
- Anticancer Activity : Compounds with piperidine and tetrahydrocinnoline structures have been investigated for their ability to inhibit tumor growth by interfering with cell cycle progression and apoptosis pathways.
- Anti-inflammatory Effects : Similar derivatives have demonstrated the capacity to reduce inflammatory cytokines and modulate immune responses.
- Antimicrobial Properties : Some analogs have shown efficacy against bacterial strains, indicating potential use in treating infections.
Case Studies
-
Anticancer Studies
- A study on tetrahydrocinnoline derivatives demonstrated their ability to inhibit proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction and cell cycle arrest at the G2/M phase.
-
Neuropharmacological Research
- Investigations into piperidine derivatives revealed their potential as neuroprotective agents in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
-
Anti-inflammatory Activity
- Research indicated that compounds with similar structures could significantly reduce levels of pro-inflammatory markers in animal models of arthritis.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of Tetrahydrocinnoline Core :
- The initial step involves cyclization reactions of appropriate precursors under acidic or basic conditions to form the tetrahydrocinnoline structure.
-
Piperidine Attachment :
- Nucleophilic substitution reactions are employed to introduce the piperidine ring onto the tetrahydrocinnoline core.
-
Trifluoromethylation and Benzamide Formation :
- The final steps include introducing the trifluoromethyl group via electrophilic fluorination methods followed by coupling with benzoyl chloride to form the amide bond.
Preparation Methods
Synthesis of 2-(Trifluoromethyl)Benzamide Intermediate
The 2-(trifluoromethyl)benzamide component serves as the acyl donor in the final amidation step. A patented route (CN113698315A) outlines a four-step process starting from 2,3-dichlorotrifluorotoluene:
Fluorination and Cyano Substitution :
Reacting 2,3-dichlorotrifluorotoluene with potassium fluoride in dimethyl sulfoxide (DMSO) at 160–180°C for 3 hours yields 2-fluoro-3-chlorobenzotrifluoride. Subsequent treatment with copper(I) cyanide in N-methyl-2-pyrrolidone (NMP) at 190°C introduces a cyano group, producing 2-chloro-6-trifluoromethylbenzonitrile.Hydrogenation-Dechlorination :
Catalytic hydrogenation using Raney nickel or palladium/carbon in methanol under 3 atm H₂ at 50°C removes the chlorine substituent, yielding 2-trifluoromethylbenzonitrile with >98% purity.Hydrolysis to Benzamide :
Heating 2-trifluoromethylbenzonitrile with 20% aqueous sodium hydroxide at 100°C for 2 hours converts the nitrile to the corresponding amide, achieving 97% purity and 67% overall yield.
Key Reaction Conditions Table
| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | KF, DMSO | 160–180 | 3 | 85 |
| 2 | CuCN, NMP | 190 | 4 | 78 |
| 3 | H₂, Pd/C | 50 | 6 | 95 |
| 4 | NaOH (20%) | 100 | 2 | 89 |
Preparation of the Piperidinyl-Tetrahydrocinnolinyl Moiety
The piperidinyl-tetrahydrocinnolinyl amine is synthesized via a sequence involving cyclization and hydrogenation (adapted from CN102796104A):
Formation of the Cinnoline Core :
Reacting 2-chloropyrazine with hydrazine hydrate in ethanol at 60°C for 15 hours generates 3-hydrazinylpyrazine. Treatment with trifluoroacetic anhydride and methanesulfonic acid in chlorobenzene at 110°C induces cyclization to 5,6,7,8-tetrahydrocinnolin-3-amine.Piperidine Functionalization :
4-Piperidone is condensed with the tetrahydrocinnolin-3-amine using reductive amination. Sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature facilitates this step, yielding 1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine with 91% purity.
Critical Parameters
- Cyclization requires strict temperature control (110±2°C) to avoid byproducts.
- Reductive amination proceeds optimally at a 1:1.2 molar ratio of piperidone to amine.
Coupling of Benzamide and Amine Components
The final amidation employs standard carbodiimide-mediated coupling:
Activation of Carboxylic Acid :
2-(Trifluoromethyl)benzoic acid is treated with thionyl chloride to form the acyl chloride, which is then reacted with the piperidinyl-tetrahydrocinnolinyl amine in tetrahydrofuran (THF) at 0–5°C.Workup and Purification :
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to achieve >99% HPLC purity. Overall yield from the amine intermediate is 72%.
Industrial-Scale Optimization
For commercial production, continuous flow reactors enhance efficiency:
- Fluorination Step : Microreactors reduce reaction time from 3 hours to 15 minutes by improving heat transfer.
- Catalytic Hydrogenation : Fixed-bed reactors with Pd/Al₂O₃ catalysts enable 24/7 operation, reducing catalyst leaching.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, cinnolin-H), 7.85–7.78 (m, 4H, benzamide-H), 4.02 (m, 1H, piperidine-H).
- ¹⁹F NMR : δ -62.5 (CF₃).
High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₂₁H₂₀F₃N₅O: 439.1612; Found: 439.1608.
Challenges and Remediation Strategies
Q & A
Q. What are the key steps in synthesizing N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide?
The synthesis typically involves multi-step reactions, including coupling of the tetrahydrocinnolin-piperidine moiety with the trifluoromethylbenzamide group. Key steps include:
- Amide bond formation : Use coupling reagents like HBTU or BOP with Et₃N in THF to activate carboxylic acids (e.g., 2-(trifluoromethyl)benzoyl chloride) for nucleophilic attack by amines .
- Purification : Silica gel column chromatography with gradients of polar/non-polar solvents (e.g., CH₂Cl₂:MeOH) to isolate intermediates and final products .
- Salt formation : Conversion to hydrochloride salts using HCl/EtOH for improved stability .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., δ 7.74 ppm for aromatic protons in benzamide) .
- Mass spectrometry (ESI-MS) : To confirm molecular weight (e.g., m/z 488.6 [M+H]⁺ for related compounds) .
- Elemental analysis : Matching calculated and observed C/H/N percentages (±0.4%) .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates with low solubility?
Solubility challenges in coupling steps (e.g., tetrahydrocinnolin-piperidine intermediates) are addressed by:
- Solvent selection : THF or DMF for polar intermediates; DMSO for highly insoluble compounds .
- Temperature control : Reflux conditions (e.g., 60–80°C) to enhance reaction kinetics .
- Catalyst use : Pd catalysts for cross-coupling or DMAP for acylation .
Q. What analytical strategies resolve contradictions in bioactivity data across assays?
Discrepancies in IC₅₀ or binding affinity may arise from:
- Assay conditions : Validate pH, temperature, and solvent compatibility (e.g., DMSO concentrations ≤1% to avoid false negatives) .
- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assays) .
- Metabolic stability checks : Use liver microsomes to rule out rapid degradation .
Q. How does the trifluoromethyl group influence target binding compared to non-fluorinated analogs?
The -CF₃ group enhances:
- Lipophilicity : LogP increases by ~0.5–1.0 units, improving membrane permeability (measured via HPLC) .
- Metabolic stability : Resistance to oxidative degradation (confirmed via CYP450 inhibition assays) .
- Electron-withdrawing effects : Modulates π-π stacking in kinase binding pockets (observed in docking studies vs. EGFR or PI3Kγ) .
Q. What methods are used to compare this compound with structurally similar derivatives?
Structure-activity relationship (SAR) studies involve:
- Functional group substitution : Replace -CF₃ with -Cl or -OCH₃ and test activity .
- Pharmacophore modeling : Overlay 3D structures (e.g., Schrödinger Phase) to identify critical binding motifs .
- Thermodynamic profiling : ITC or SPR to measure binding enthalpy/entropy differences .
Methodological Notes
- Synthetic Challenges : Steric hindrance from the tetrahydrocinnolin group may require microwave-assisted synthesis (e.g., 100°C, 30 min) for efficient cyclization .
- Data Reproducibility : Standardize reaction scales (e.g., 0.1–1.0 mmol) and use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR .
- Advanced Characterization : X-ray crystallography (if crystals form) or 2D NOESY for stereochemical confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
